molecular formula C10H9ClF2 B3315312 2-Chloro-4-(3,5-difluorophenyl)-1-butene CAS No. 951892-75-4

2-Chloro-4-(3,5-difluorophenyl)-1-butene

Cat. No. B3315312
CAS RN: 951892-75-4
M. Wt: 202.63 g/mol
InChI Key: ZKGRQGTZVCDMGT-UHFFFAOYSA-N
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Description

2-Chloro-4-(3,5-difluorophenyl)-1-butene (2C4DFPB) is an organic compound belonging to the class of alkenes. It is a colorless liquid with a sweet odor and a low melting point. It is an important intermediate in the synthesis of pharmaceuticals, dyes, and other organic compounds. 2C4DFPB is used in the manufacture of a variety of products including polymers, surfactants, and catalysts. It is also used as a solvent and as a starting material for the synthesis of other organic compounds.

Scientific Research Applications

Gas Separations using Ionic Liquid Membranes

A study by Scovazzo (2009) discusses the use of supported ionic liquid membranes (SILMs) for gas separations, emphasizing CO2/N2 and CO2/CH4 separations. The research evaluates the upper limits and benchmarks for SILM performance, aiming to guide future research in developing new room temperature ionic liquids (RTILs) and SILMs for enhanced separation efficiency. This study suggests focusing on SILMs cast from RTILs with smaller molar volumes and exploring facilitated transport via silver carriers for olefin/paraffin separations Scovazzo, 2009.

Ethylene Dimerization and Butene-1 Production

Alenezi, Manan, and Zaidel (2019) review ethylene dimerization techniques and focus on Alphabutol Technology for producing Butene-1, a compound used to control the density of polyethylenes. This paper discusses operational processes to minimize fouling and improve the selectivity of Butene-1, highlighting areas for research improvement in the ethylene dimerization technology Alenezi et al., 2019.

Decomposition of Methyl Tert-Butyl Ether in Cold Plasma Reactors

Hsieh et al. (2011) explore the decomposition of methyl tert-butyl ether (MTBE) by adding hydrogen in a cold plasma reactor. This study demonstrates the feasibility of using radio frequency plasma for decomposing and converting MTBE into less harmful compounds, suggesting a novel method for treating environmental contaminants Hsieh et al., 2011.

Municipal Solid Waste Incineration and Chlorophenols

Peng et al. (2016) review the role of chlorophenols in municipal solid waste incineration, discussing their formation and contribution to dioxin production. This comprehensive study provides insights into the pathways of chlorophenol formation and suggests areas for further research to mitigate the environmental impact of waste incineration Peng et al., 2016.

properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3,5-difluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF2/c1-7(11)2-3-8-4-9(12)6-10(13)5-8/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGRQGTZVCDMGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCC1=CC(=CC(=C1)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901251324
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951892-75-4
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951892-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chloro-3-buten-1-yl)-3,5-difluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901251324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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